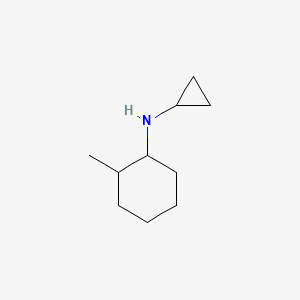
1-Cyclopropylethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylethane-1-sulfonyl chloride is an organic compound with the molecular formula C₅H₉ClO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropyl group attached to an ethane backbone, which is further bonded to a sulfonyl chloride functional group. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations .
Preparation Methods
The synthesis of 1-Cyclopropylethane-1-sulfonyl chloride typically involves the reaction of cyclopropylmethanol with chlorosulfonic acid. The reaction proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods often employ continuous flow protocols to enhance safety and efficiency. For instance, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed. This method allows for precise control over reaction parameters and improves the inherent safety of the process by circumventing thermal runaway .
Chemical Reactions Analysis
1-Cyclopropylethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamide derivatives. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, sulfonyl chlorides generally can be reduced to thiols or oxidized to sulfonic acids under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions are sulfonamides, thiols, and sulfonic acids, respectively.
Scientific Research Applications
1-Cyclopropylethane-1-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropylethane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of sulfonamide bonds, where the compound reacts with amines to form stable sulfonamide linkages. The molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
1-Cyclopropylethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as methanesulfonyl chloride and benzenesulfonyl chloride. While all these compounds share the sulfonyl chloride functional group, this compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of reactions it undergoes .
Similar compounds include:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a methyl group.
Benzenesulfonyl chloride: Contains a benzene ring, making it more aromatic and less reactive towards nucleophiles compared to aliphatic sulfonyl chlorides.
Tosyl chloride: A para-toluenesulfonyl chloride, commonly used in organic synthesis for protecting amine groups.
Properties
Molecular Formula |
C5H9ClO2S |
|---|---|
Molecular Weight |
168.64 g/mol |
IUPAC Name |
1-cyclopropylethanesulfonyl chloride |
InChI |
InChI=1S/C5H9ClO2S/c1-4(5-2-3-5)9(6,7)8/h4-5H,2-3H2,1H3 |
InChI Key |
KBMRHEUUFJAXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


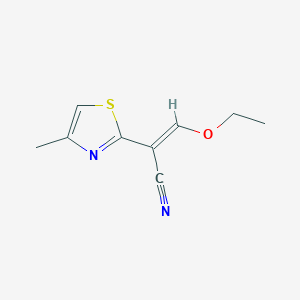
![2-({[3-(Dimethylamino)propyl]amino}methyl)phenol](/img/structure/B13262081.png)


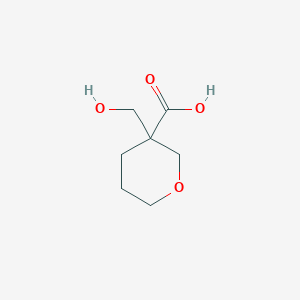
![2-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13262101.png)
![1-[(Pyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13262112.png)
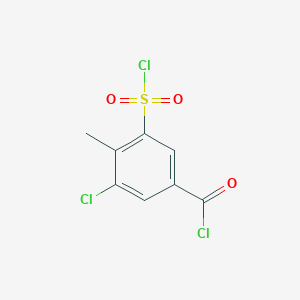
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine](/img/structure/B13262123.png)
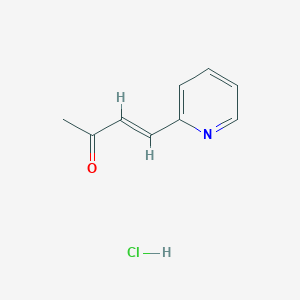
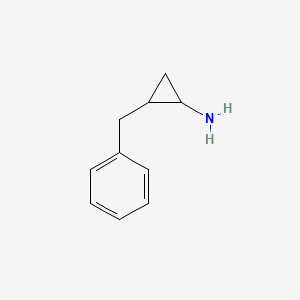

amine](/img/structure/B13262141.png)
